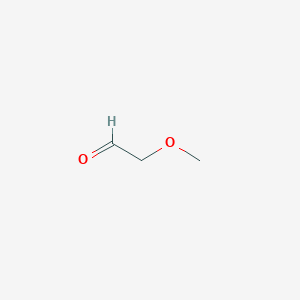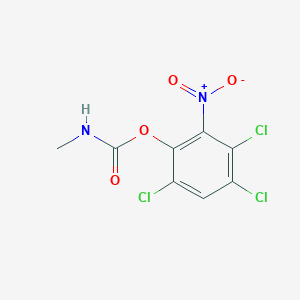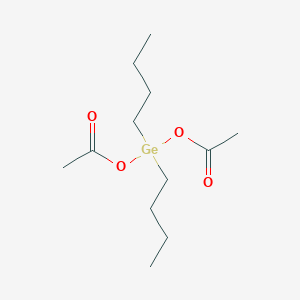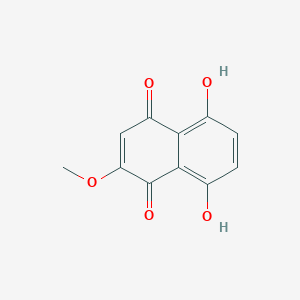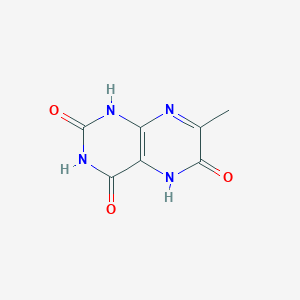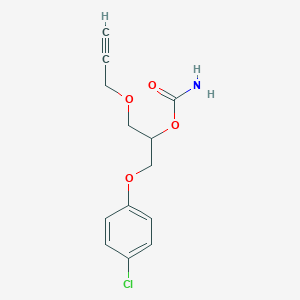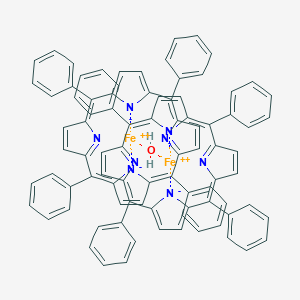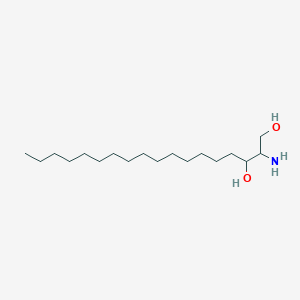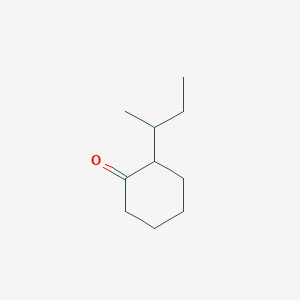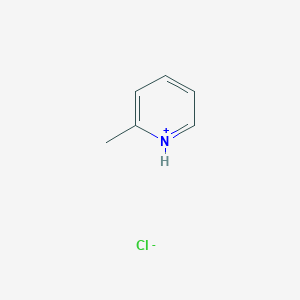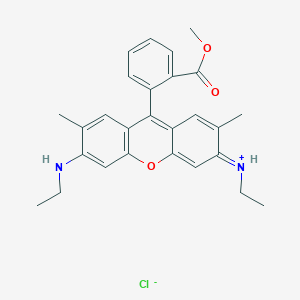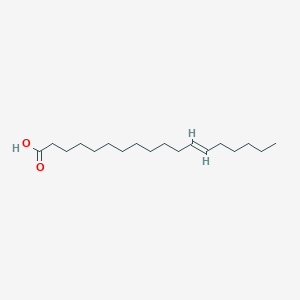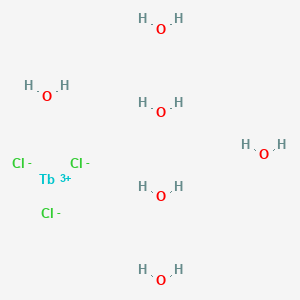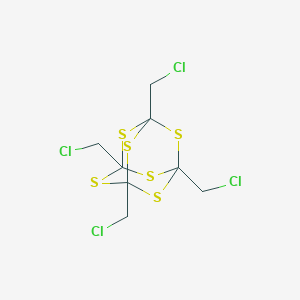
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)-, commonly known as TAC, is a sulfur-containing organic compound that has been widely used in scientific research. TAC has unique properties that make it an attractive candidate for various applications in different fields.
Mécanisme D'action
The mechanism of action of TAC is not fully understood. However, it is believed that TAC can interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. TAC can also act as a radical scavenger, protecting cells from oxidative damage.
Effets Biochimiques Et Physiologiques
TAC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TAC can inhibit the growth of cancer cells and induce apoptosis. TAC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that TAC can reduce the severity of liver damage in mice and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAC is its high stability and low toxicity. This makes it an ideal candidate for use in biological imaging and as a crosslinking agent in polymer chemistry. However, TAC has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. TAC also has a strong odor and can be irritating to the eyes and skin.
Orientations Futures
There are many future directions for the study of TAC. One potential application is in the development of new anti-cancer agents. TAC has been shown to have anti-tumor activity in vitro, and further studies could investigate its potential as a novel chemotherapy drug. TAC could also be used as a material for energy storage devices, such as batteries and capacitors. Finally, TAC could be further investigated for its potential as a fluorescent probe in biological imaging.
Conclusion:
In conclusion, TAC is a sulfur-containing organic compound that has unique properties that make it an attractive candidate for various applications in different fields. TAC has been extensively studied in scientific research and has been shown to have a range of biochemical and physiological effects. While TAC has some limitations, it has many potential future directions for study.
Méthodes De Synthèse
TAC can be synthesized by the reaction of 1,3,5,7-tetrakis(bromomethyl)-adamantane with potassium thioacetate in the presence of a palladium catalyst. The reaction takes place at room temperature and yields TAC with a purity of over 95%.
Applications De Recherche Scientifique
TAC has been extensively studied in scientific research due to its unique properties. It has been used as a fluorescent probe in biological imaging, a crosslinking agent in polymer chemistry, and a catalyst in organic synthesis. TAC has also been investigated for its potential as an anti-cancer agent and as a material for energy storage devices.
Propriétés
Numéro CAS |
13639-09-3 |
|---|---|
Nom du produit |
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)- |
Formule moléculaire |
C8H8Cl4S6 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
1,3,5,7-tetrakis(chloromethyl)-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H8Cl4S6/c9-1-5-13-6(2-10)16-7(3-11,14-5)18-8(4-12,15-5)17-6/h1-4H2 |
Clé InChI |
OLXJMQBSMGQSKI-UHFFFAOYSA-N |
SMILES |
C(C12SC3(SC(S1)(SC(S2)(S3)CCl)CCl)CCl)Cl |
SMILES canonique |
C(C12SC3(SC(S1)(SC(S2)(S3)CCl)CCl)CCl)Cl |
Synonymes |
1,3,5,7-Tetrakis(chloromethyl)-2,4,6,8,9,10-hexathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



